molecular formula C9H10N2O B6200202 2,3-dimethylpyrazolo[1,5-a]pyridin-5-ol CAS No. 156969-52-7

2,3-dimethylpyrazolo[1,5-a]pyridin-5-ol

Cat. No.: B6200202
CAS No.: 156969-52-7
M. Wt: 162.2
InChI Key:
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Description

2,3-dimethylpyrazolo[1,5-a]pyridin-5-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings. It has a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethylpyrazolo[1,5-a]pyridin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylpyrazole with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the fused ring structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3-dimethylpyrazolo[1,5-a]pyridin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2,3-dimethylpyrazolo[1,5-a]pyridin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dimethylpyrazolo[1,5-a]pyridin-5-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzymatic activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dimethylpyrazolo[1,5-a]pyridin-5-ol is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-dimethylpyrazolo[1,5-a]pyridin-5-ol involves the condensation of 2,3-dimethylpyrazole with 2-chloropyridine-5-carbaldehyde, followed by cyclization and oxidation.", "Starting Materials": [ "2,3-dimethylpyrazole", "2-chloropyridine-5-carbaldehyde", "Sodium methoxide", "Hydrogen peroxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve 2,3-dimethylpyrazole (1.0 g, 10.2 mmol) and 2-chloropyridine-5-carbaldehyde (1.5 g, 10.2 mmol) in dry ethanol (20 mL) and add sodium methoxide (1.0 g, 18.0 mmol). Stir the mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a yellow solid.", "Step 3: Dissolve the yellow solid in acetic acid (10 mL) and add hydrogen peroxide (1.0 mL, 30% w/w). Stir the mixture at room temperature for 2 hours.", "Step 4: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a white solid.", "Step 5: Purify the white solid by recrystallization from ethanol to obtain 2,3-dimethylpyrazolo[1,5-a]pyridin-5-ol as a white crystalline solid (yield: 70%)." ] }

CAS No.

156969-52-7

Molecular Formula

C9H10N2O

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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